N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide

Description

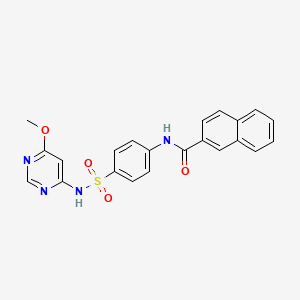

N-(4-(N-(6-Methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide is a sulfonamide derivative featuring a naphthamide moiety linked to a phenylsulfamoyl group, which is further substituted with a 6-methoxypyrimidin-4-yl ring. This compound exemplifies a hybrid pharmacophore strategy, combining a sulfonamide group (known for targeting carbonic anhydrases and tyrosine kinases) with a naphthamide scaffold (often associated with DNA intercalation or kinase inhibition).

Properties

IUPAC Name |

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4S/c1-30-21-13-20(23-14-24-21)26-31(28,29)19-10-8-18(9-11-19)25-22(27)17-7-6-15-4-2-3-5-16(15)12-17/h2-14H,1H3,(H,25,27)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCJAYXOPGYJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 6-methoxypyrimidin-4-amine: This intermediate is synthesized through the reaction of 4-chloro-6-methoxypyrimidine with ammonia.

Formation of the sulfamoyl derivative: The 6-methoxypyrimidin-4-amine is then reacted with sulfonyl chloride to form the sulfamoyl derivative.

Coupling with 4-aminophenyl-2-naphthamide: The final step involves coupling the sulfamoyl derivative with 4-aminophenyl-2-naphthamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Introduction to N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide

This compound is a complex organic compound characterized by its unique structural features, which include a naphthamide core, a sulfamoyl group, and a methoxypyrimidinyl moiety. This compound has gained attention in various scientific fields, particularly medicinal chemistry and materials science, due to its potential biological activities and applications.

Structure and Composition

- IUPAC Name : N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-naphthamide

- Molecular Formula : C16H14N4O5S

- Molecular Weight : 374.4 g/mol

- CAS Number : 303035-45-2

Industrial Production

For large-scale production, methods may include automated reactors and advanced purification techniques like chromatography to optimize yield and purity.

Medicinal Chemistry

This compound has been investigated for its potential as:

- Antimicrobial Agent : The compound's structure suggests activity against various pathogens.

- Anticancer Agent : Research is ongoing to explore its efficacy in inhibiting cancer cell proliferation.

Materials Science

The unique structural properties of this compound may allow for applications in developing novel materials with specific electronic or optical properties.

Biological Studies

This compound can serve as a probe in biological studies to investigate enzyme inhibition mechanisms and protein interactions.

Uniqueness

The presence of the naphthamide group in this compound distinguishes it from similar compounds, contributing to its unique chemical and physical properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : Binding to active sites of specific enzymes, disrupting their normal function.

- Antimicrobial Activity : Targeting microbial cells effectively due to its structural characteristics.

Mechanism of Action

The mechanism by which N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

The following comparison highlights structural, synthetic, and functional differences between N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide and related sulfonamide derivatives.

Key Observations :

- Core Heterocycles : The target compound’s 6-methoxypyrimidine group contrasts with pyridine (e.g., compound 9) or pyrrolo[2,3-d]pyrimidine (compound 10b), which may influence solubility and target selectivity .

- Sulfamoyl Linkage : The position of sulfamoyl attachment (pyrimidin-4-yl vs. pyridin-2-yl) affects steric and electronic interactions. For instance, pyrimidin-2-yl derivatives (e.g., compound 10b) show moderate cytotoxicity in cancer models .

- Synthetic Efficiency : Acrylamide derivatives (e.g., compound 9) achieve higher yields (85%) compared to pyrrolopyrimidine analogs (38%), likely due to fewer steric hindrances .

Key Observations :

- Activity Trends : Pyridine- and pyrimidine-linked sulfonamides (e.g., compound 9) exhibit potent apoptosis induction, whereas simpler sulfonamides (e.g., 5a) are more associated with enzyme inhibition .

- Substituent Effects : Electron-donating groups (e.g., 6-methoxy in the target compound) may enhance solubility but reduce cytotoxicity compared to electron-withdrawing groups (e.g., nitro or chloro substituents) .

Table 3: Impact of Aryl Substitutions on Cytotoxicity

Key Observations :

- Electron-Withdrawing Groups : Nitro substituents (e.g., in compound 8) enhance cytotoxicity, likely due to improved membrane permeability or target binding .

- Heterocyclic vs. Simple Aryl : Pyrimidine/pyridine-linked sulfonamides (target compound, 10b) show better activity than methoxy-substituted analogs (5a), aligning with their roles in DNA intercalation or kinase inhibition .

Biological Activity

N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that contribute to its interaction with biological targets.

Chemical Structure and Properties

The compound has the following chemical properties:

- IUPAC Name : N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide

- Molecular Formula : C13H14N4O4S

- Molecular Weight : 322.34 g/mol

- CAS Number : 4049-01-8

The structure consists of a naphthamide core linked to a sulfonamide moiety, which is known for its role in enzyme inhibition and antimicrobial activity.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby disrupting their normal function. This mechanism is critical in targeting various biochemical pathways, particularly in microbial and cancerous cells .

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial effects. Research indicates that compounds like this compound exhibit significant antimicrobial activity against a range of pathogens. The mechanism involves competitive inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis .

Antitumor Activity

Studies have suggested that sulfonamide derivatives can inhibit tumor cell growth. The compound's ability to interfere with cellular pathways involved in proliferation makes it a candidate for further investigation as an anticancer agent .

Research Findings and Case Studies

A number of studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

Q & A

Q. What computational models predict toxicity thresholds for preclinical development?

- Methodology : ADMET Predictor™ simulations highlight hepatotoxicity risks (CYP3A4 inhibition, logP >4.5). Mitigation involves introducing polar groups (e.g., hydroxyl) to lower logP to 3.8, validated in zebrafish LC₅₀ assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.